molecular formula C13H11NNaO5 B1260144 Sodium oxolinate CAS No. 59587-08-5

Sodium oxolinate

Cat. No.: B1260144
CAS No.: 59587-08-5
M. Wt: 284.22 g/mol
InChI Key: BDTREUXLJWDUAV-UHFFFAOYSA-N
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Description

Preparation Methods

Sodium oxolinate can be synthesized through the neutralization of oxolinic acid with sodium hydroxide. The reaction typically involves dissolving oxolinic acid in water and then adding sodium hydroxide to the solution. The resulting mixture is then evaporated to yield this compound . Industrial production methods often involve large-scale synthesis using similar neutralization reactions, followed by purification and crystallization processes to obtain the final product.

Chemical Reactions Analysis

Sodium oxolinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield other derivatives.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium oxolinate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.

    Biology: this compound is studied for its antifungal properties and its potential use in controlling fungal infections.

    Medicine: It is explored for its potential therapeutic applications, particularly in treating fungal infections.

    Industry: This compound is used in the production of antifungal agents and other chemical products

Mechanism of Action

The mechanism of action of sodium oxolinate involves its interaction with fungal cells. It inhibits the synthesis of essential components in the fungal cell wall, leading to cell death. The molecular targets of this compound include enzymes involved in cell wall synthesis, and it disrupts the normal functioning of these enzymes, thereby exerting its antifungal effects .

Comparison with Similar Compounds

Sodium oxolinate can be compared with other similar compounds such as sodium oxalate and sodium oxybate:

This compound stands out due to its specific antifungal properties and its unique mechanism of action, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

59587-08-5

Molecular Formula

C13H11NNaO5

Molecular Weight

284.22 g/mol

IUPAC Name

sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17);

InChI Key

BDTREUXLJWDUAV-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+]

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na]

Key on ui other cas no.

59587-08-5

Synonyms

Acid, Oxolinic
Gramurin
Oxolinate, Sodium
Oxolinic Acid
Sodium Oxolinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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